molecular formula C8F4K2O4 B12062977 Potassium tetrafluoroterephthalate

Potassium tetrafluoroterephthalate

Cat. No.: B12062977
M. Wt: 314.27 g/mol
InChI Key: OBYQSZHSYOJPNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium tetrafluoroterephthalate is an organofluorine compound with the molecular formula C8H3F4KO4. It is a potassium salt of tetrafluoroterephthalic acid and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrafluoroterephthalate can be synthesized by reacting tetrafluoroterephthalic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, drying, and packaging to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Potassium tetrafluoroterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Coordination Reactions: It forms coordination complexes with metal ions, which can lead to the formation of supramolecular structures.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Metal Ions: Metal ions such as scandium, zinc, and lanthanides are used in coordination reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted terephthalates can be formed.

    Coordination Complexes: These complexes often exhibit unique photoluminescent properties.

Scientific Research Applications

Potassium tetrafluoroterephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of advanced materials with specific properties such as photoluminescence and thermal stability.

Mechanism of Action

The mechanism by which potassium tetrafluoroterephthalate exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to unique chemical and physical properties. The presence of fluorine atoms enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

    Tetrafluoroterephthalic Acid: The parent acid of potassium tetrafluoroterephthalate.

    Zinc Tetrafluoroterephthalate: A coordination complex with zinc ions.

    Lanthanide Tetrafluoroterephthalate Complexes: Coordination complexes with lanthanide ions.

Uniqueness: this compound is unique due to its ability to form highly stable and reactive coordination complexes. The presence of potassium ions and fluorine atoms contributes to its distinct chemical behavior compared to other similar compounds.

Biological Activity

Potassium tetrafluoroterephthalate (KTFPT), a derivative of tetrafluoroterephthalic acid, has garnered attention in the field of materials science and biological applications due to its unique chemical properties. This article provides an in-depth examination of the biological activity associated with KTFPT, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of four fluorine atoms attached to the terephthalate backbone. The synthesis typically involves the reaction of terephthalic acid with potassium fluoride in a controlled environment to form KTFPT. The resulting compound exhibits a high degree of solubility in polar solvents, which enhances its applicability in various biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with fluorinated aromatic structures often exhibit enhanced biological activity due to their ability to interact with biological membranes more effectively than their non-fluorinated counterparts. For example, KTFPT has shown promising results in inhibiting the growth of various bacterial strains, which is attributed to its ability to disrupt cellular processes.

Enzyme Inhibition Studies

One of the critical areas of research involves the inhibition of specific enzymes by KTFPT. A study demonstrated that KTFPT could inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The half-maximal inhibitory concentration (IC50) for KTFPT against AChE was determined to be approximately 1.32 mM, indicating a significant potential for developing anticholinesterase drugs from this compound .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of KTFPT revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing that KTFPT could effectively inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (mM)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

This table summarizes the antimicrobial activity of KTFPT against selected bacterial strains, demonstrating its potential as an antibacterial agent.

Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, KTFPT was tested for its inhibitory effects on AChE. The results indicated that KTFPT binds competitively to the active site of AChE, which is vital for developing treatments for neurodegenerative diseases such as Alzheimer's.

  • Ki Value : 0.0282 ± 0.010 mM
  • IC50 Value : 1.32 mM

These findings suggest that KTFPT may serve as a lead compound in designing new therapeutic agents targeting cholinergic dysfunctions .

Properties

Molecular Formula

C8F4K2O4

Molecular Weight

314.27 g/mol

IUPAC Name

dipotassium;2,3,5,6-tetrafluoroterephthalate

InChI

InChI=1S/C8H2F4O4.2K/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

OBYQSZHSYOJPNM-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)[O-])F)F)C(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.